

# Application Notes and Protocols for KRP-203 (Mocravimod) in Animal Models

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## Compound of Interest

Compound Name: *Krp-199*

Cat. No.: *B1673780*

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Disclaimer: Initial searches for "**KRP-199**" did not yield a specific, publicly documented compound used in animal model research. The following information pertains to KRP-203 (also known as Mocravimod), a structurally and functionally related compound with available research data. It is presumed that "**KRP-199**" may be an internal designation, a related compound, or a typographical error. The following protocols and data are based on published studies of KRP-203.

## Introduction

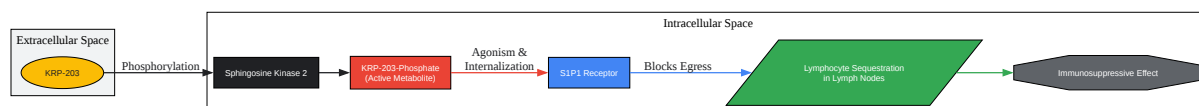
KRP-203, or Mocravimod, is a synthetic, second-generation, orally active immunomodulator.<sup>[1]</sup> It functions as a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).<sup>[2][3]</sup> KRP-203 is a prodrug that undergoes in vivo phosphorylation by sphingosine kinase 2 to its active metabolite, KRP-203-phosphate.<sup>[1][3]</sup> This active form then acts as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes, particularly naïve and central memory T cells and B cells, within secondary lymphoid organs. This sequestration reduces the number of circulating lymphocytes available to infiltrate tissues, thereby exerting an immunosuppressive effect. This mechanism of action makes KRP-203 a valuable tool for research in organ transplantation, autoimmune diseases, and other inflammatory conditions.

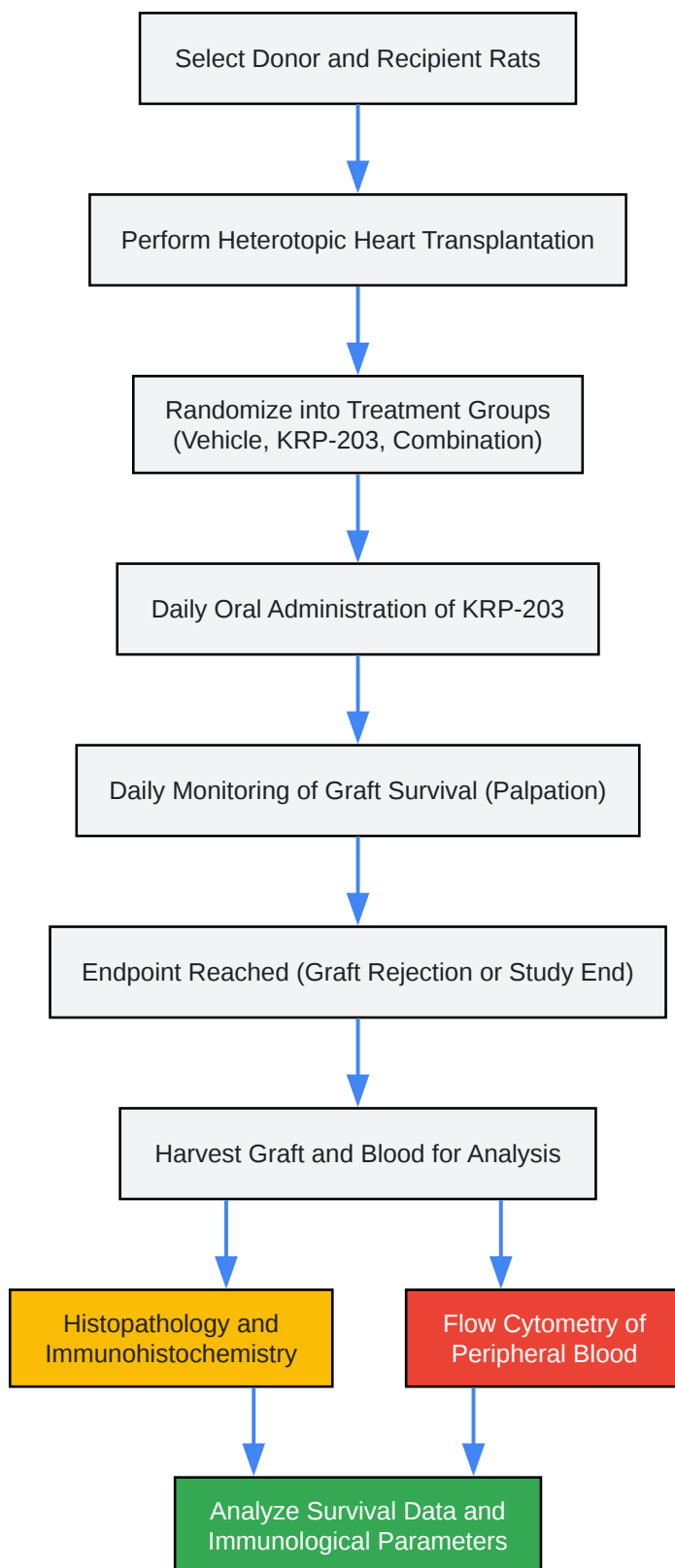
## Mechanism of Action

KRP-203's primary mechanism of action is the modulation of the S1P1 receptor. The binding of the active phosphate metabolite of KRP-203 to S1P1 receptors on lymphocytes leads to their

internalization and degradation, rendering the cells unresponsive to the natural S1P gradient that governs their egress from lymph nodes. This results in a reversible, dose-dependent reduction in peripheral blood lymphocyte counts. Notably, KRP-203 exhibits greater selectivity for the S1P1 receptor over the S1P3 receptor, which is associated with a reduced risk of bradycardia, an adverse effect observed with less selective S1P receptor modulators like FTY720 (Fingolimod).

## Signaling Pathway of KRP-203 (Mocravimod)





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## References

- 1. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mocravimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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